molecular formula C17H20O5 B8679199 1,4-Naphthalenedione, 2-(1-hydroxypentyl)-5,8-dimethoxy- CAS No. 117746-09-5

1,4-Naphthalenedione, 2-(1-hydroxypentyl)-5,8-dimethoxy-

Cat. No. B8679199
M. Wt: 304.34 g/mol
InChI Key: HDNNPNXKKGRZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05696276

Procedure details

3.6 g (10.3 mmole) of 2-(1-hydroxyhexyl)-1,4,5,8-tetramethoxynaphthalene was dissolved in 50 ml of acetonitrile and then a solution of 14.2 g (25.0 mmole) of cerium (IV) ammonium nitrate dissolved in 50 ml of distilled water was added dropwise thereto over 30 minutes through a dropping funnel in a cooling bath (0°-5° C.). The reaction mixture was stirred at normal temperature for 2 hours. After adding 100 ml of distilled water thereto, the reaction mixture was extracted twice with dichloromethane solvent, dried over anhydrous magnesium sulfate and then filtered through filter paper. The resulting filtrate was concentrated under reduced pressure to obtain a crude product. The crude product was purified by silica gel column chromatography (silica gel 4.0×15 cm) using the solvent condition which increases the amount of ethylacetate so that the n-hexane/ethylacetate ratio can vary from 5:1 to 1:3, to obtain 1.2 g of the title compound as a yellow precipitate.
Name
2-(1-hydroxyhexyl)-1,4,5,8-tetramethoxynaphthalene
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:8]1[CH:17]=[C:16]([O:18]C)[C:15]2[C:10](=[C:11]([O:22][CH3:23])[CH:12]=[CH:13][C:14]=2[O:20][CH3:21])[C:9]=1[O:24]C)[CH2:3][CH2:4][CH2:5][CH2:6]C.[N+]([O-])([O-])=O.[NH4+].[Ce+4].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>C(#N)C.O>[OH:1][CH:2]([C:8]1[C:9](=[O:24])[C:10]2[C:15]([C:16](=[O:18])[CH:17]=1)=[C:14]([O:20][CH3:21])[CH:13]=[CH:12][C:11]=2[O:22][CH3:23])[CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3.4.5.6.7|

Inputs

Step One
Name
2-(1-hydroxyhexyl)-1,4,5,8-tetramethoxynaphthalene
Quantity
3.6 g
Type
reactant
Smiles
OC(CCCCC)C1=C(C2=C(C=CC(=C2C(=C1)OC)OC)OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at normal temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted twice with dichloromethane solvent
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (silica gel 4.0×15 cm)
TEMPERATURE
Type
TEMPERATURE
Details
increases the amount of ethylacetate so that the n-hexane/ethylacetate ratio

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(CCCC)C=1C(C2=C(C=CC(=C2C(C1)=O)OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 38.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.